4-(dibenzo[b,d]thiophen-3-yl)-2-(3-fluorophenyl)-5-phenyl-1H-imidazole
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Overview
Description
4-Dibenzo[b,d]thiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole is a complex organic compound that features a unique structure combining dibenzo[b,d]thiophene, fluorophenyl, and phenyl groups with an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-dibenzo[b,d]thiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactionsThe final step involves the formation of the imidazole ring under specific conditions, such as using a base like potassium carbonate in a polar solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Dibenzo[b,d]thiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
4-Dibenzo[b,d]thiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties
Mechanism of Action
The mechanism of action of 4-dibenzo[b,d]thiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]thiophene derivatives: Compounds like dibenzo[b,d]thiophen-3-ylboronic acid share a similar core structure and exhibit comparable chemical properties.
Benzothiophene derivatives: These compounds, such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene, are structurally related and have similar applications in organic electronics and medicinal chemistry.
Uniqueness
4-Dibenzo[b,d]thiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole stands out due to its unique combination of functional groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C27H17FN2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-dibenzothiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C27H17FN2S/c28-20-10-6-9-19(15-20)27-29-25(17-7-2-1-3-8-17)26(30-27)18-13-14-22-21-11-4-5-12-23(21)31-24(22)16-18/h1-16H,(H,29,30) |
InChI Key |
PPCSWBFMPHSPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)F)C4=CC5=C(C=C4)C6=CC=CC=C6S5 |
Origin of Product |
United States |
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